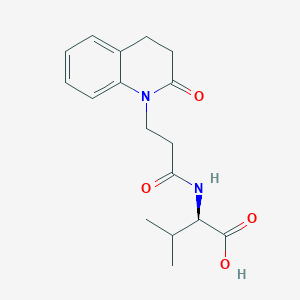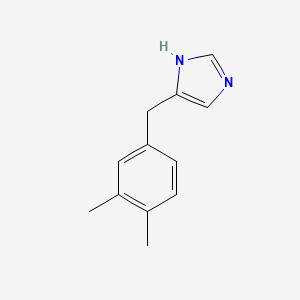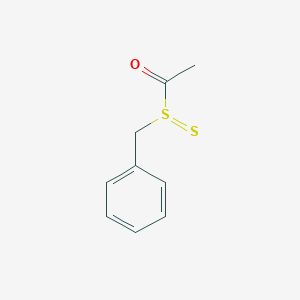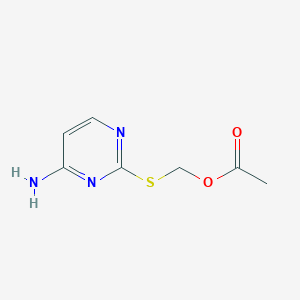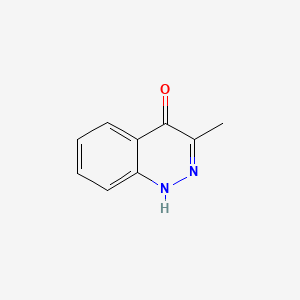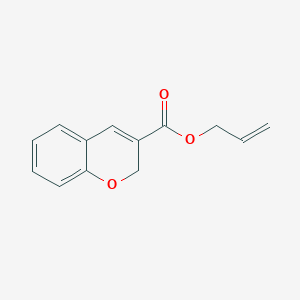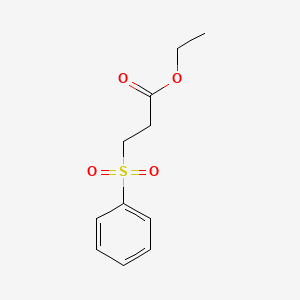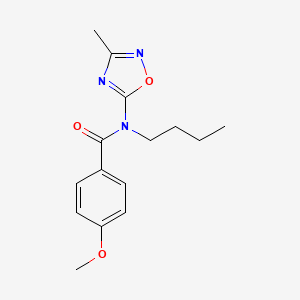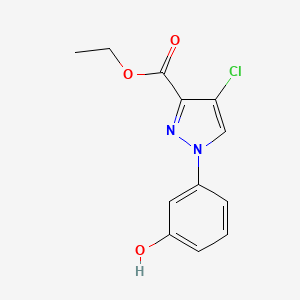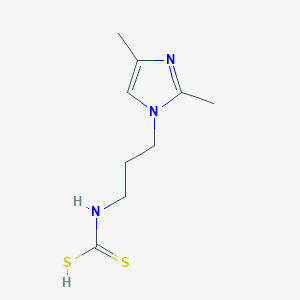
(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid is a chemical compound with the molecular formula C9H15N3S2 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid typically involves the reaction of 2,4-dimethylimidazole with a suitable alkylating agent, followed by the introduction of the carbamodithioic acid moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines. Substitution reactions can lead to various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar structural features.
4-Methylimidazole: Another imidazole derivative with a methyl group at the 4-position.
1,3-Dimethylimidazole: An imidazole derivative with methyl groups at positions 1 and 3.
Uniqueness
(3-(2,4-Dimethyl-1H-imidazol-1-yl)propyl)carbamodithioic acid is unique due to the presence of the carbamodithioic acid moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
62103-30-4 |
|---|---|
Molecular Formula |
C9H15N3S2 |
Molecular Weight |
229.4 g/mol |
IUPAC Name |
3-(2,4-dimethylimidazol-1-yl)propylcarbamodithioic acid |
InChI |
InChI=1S/C9H15N3S2/c1-7-6-12(8(2)11-7)5-3-4-10-9(13)14/h6H,3-5H2,1-2H3,(H2,10,13,14) |
InChI Key |
ZIDIYRIZWUYTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)C)CCCNC(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


